N-Phenylpyridin-2(1H)-one

Catalog No.
S1482994
CAS No.
13131-02-7
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylpyridin-2(1H)-one

CAS Number

13131-02-7

Product Name

N-Phenylpyridin-2(1H)-one

IUPAC Name

1-phenylpyridin-2-one

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H

InChI Key

HQWNTNFZAGSJAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC=CC2=O

Synonyms

N-Phenyl-2-pyridone; 1-Phenyl-2-pyridone;

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=CC2=O

Organic Synthesis:

  • N-Phenyl-2-pyridone can serve as a building block for the synthesis of more complex molecules due to its reactive sites. Studies have shown its potential as a starting material for the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolones, which are important pharmacophores in medicinal chemistry [].

Medicinal Chemistry:

  • The structural features of N-phenyl-2-pyridone make it a potential candidate for the development of new drugs. Research suggests it may possess various biological activities, including:
    • Antimicrobial activity: Studies have investigated the potential of N-phenyl-2-pyridone derivatives as antimicrobial agents against bacteria and fungi [].
    • Antioxidant activity: Research suggests N-phenyl-2-pyridone derivatives may exhibit antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
    • Anticancer activity: Preliminary studies have explored the potential antitumor properties of N-phenyl-2-pyridone derivatives, although further research is needed [].

Material Science:

  • N-phenyl-2-pyridone derivatives have been investigated for their potential applications in material science due to their interesting properties, such as:
    • Liquid crystals: Research suggests that certain N-phenyl-2-pyridone derivatives may exhibit liquid crystalline behavior, making them potentially useful in various technological applications [].
    • Organic light-emitting diodes (OLEDs): Some studies have explored the use of N-phenyl-2-pyridone derivatives as materials in OLEDs, which are used in displays and lighting [].

N-Phenylpyridin-2(1H)-one, also known as 1-phenylpyridin-2-one, is an organic compound characterized by a pyridine ring substituted with a phenyl group and a carbonyl group at the 2-position. Its molecular formula is C₁₁H₉NO, and it features a nitrogen atom in the pyridine ring, contributing to its unique chemical properties. The compound is of interest in medicinal chemistry due to its structural similarity to various biologically active molecules.

  • Antioxidant activity: Scavenging free radicals that contribute to tissue damage in idiopathic pulmonary fibrosis [].
  • Modulation of signaling pathways: Interfering with the TGF-β signaling pathway involved in fibrosis development [].
, including:

  • Electrophilic Aromatic Substitution: The presence of the nitrogen atom in the pyridine ring makes it a suitable substrate for electrophilic substitution reactions, allowing for further functionalization of the aromatic system.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form various derivatives, expanding its utility in synthetic chemistry .
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol or amine, providing pathways to synthesize diverse derivatives .

N-Phenylpyridin-2(1H)-one and its derivatives have exhibited various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains, making them potential candidates for antimicrobial agents.
  • Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation, particularly in leukemia and solid tumors .
  • Enzyme Inhibition: Certain derivatives act as inhibitors of specific enzymes, contributing to their therapeutic potential in treating diseases like cancer and metabolic disorders.

Several methods exist for synthesizing N-Phenylpyridin-2(1H)-one:

  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that allow for the rapid formation of pyridinone derivatives from simpler precursors using various reagents such as hydrogen peroxide or nitric acid .
  • Cyclic Condensation: This method involves the reaction of pyridine derivatives with carbonyl compounds under acidic or basic conditions to form the desired pyridinone structure .
  • Electrophilic Addition: The compound can also be synthesized through electrophilic addition reactions involving phenylacetonitrile and malonyl chloride, leading to high yields of N-Phenylpyridin-2(1H)-one .

N-Phenylpyridin-2(1H)-one has several applications:

  • Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activity.
  • Chemical Intermediates: The compound serves as a precursor for synthesizing more complex organic molecules in various chemical industries.
  • Material Science: It may find applications in developing new materials due to its unique electronic properties.

Interaction studies involving N-Phenylpyridin-2(1H)-one focus on its binding affinity with biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its potential therapeutic uses.
  • Enzyme Kinetics: Studies on enzyme inhibition reveal how modifications to the N-phenyl group affect biological activity and selectivity against particular enzymes.

Several compounds share structural similarities with N-Phenylpyridin-2(1H)-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AminopyridinePyridine derivativeExhibits strong nucleophilicity due to amino group.
4-PyridonePyridine derivativeKnown for tautomerism; exists as keto-enol forms.
PhenazopyridineAzo dyeKnown for local analgesic properties; used in medicine.
3-HydroxypyridinoneHydroxy derivativeExhibits different reactivity patterns due to hydroxyl group.

N-Phenylpyridin-2(1H)-one stands out due to its specific substitution pattern and resultant biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry. Its versatility in

Molecular Characteristics

N-Phenylpyridin-2(1H)-one (C₁₁H₉NO) has a molecular weight of 171.19 g/mol and exhibits planar geometry due to conjugation between the pyridone oxygen and aromatic system. Key descriptors include:

PropertyValue
IUPAC Name1-phenylpyridin-2-one
SMILESC1=CC=C(C=C1)N2C=CC=CC2=O
InChI KeyHQWNTNFZAGSJAX-UHFFFAOYSA-N
Melting Point102–104°C (literature)
SolubilitySoluble in DMSO, chloroform

X-ray crystallography confirms intramolecular hydrogen bonding between the carbonyl oxygen (O1) and adjacent hydrogen (H3), stabilizing the lactam structure.

XLogP3

1.9

Wikipedia

N-Phenyl-2-pyridone

Dates

Last modified: 09-17-2023

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